molecular formula C12H12N2O4S B5802236 N-1,3-benzodioxol-5-yl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B5802236
M. Wt: 280.30 g/mol
InChI Key: DNQLOFZCHYAVSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves cyclocondensation reactions, where key intermediates such as benzothiazoles are reacted with acetic acid under reflux conditions to obtain the desired acetamide derivatives. These reactions are often catalyzed by compounds like zinc chloride and may utilize microwave-assisted synthesis to improve yields and reduce reaction times. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been reported to proceed via carbodiimide condensation, a method that could be analogous to synthesizing the target compound (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic techniques, including IR, NMR (1H, 13C), and mass spectrometry. The presence of 1,3-benzodioxol and thiazolidinone rings imparts specific spectral features that are crucial for confirming the structure. X-ray crystallography may also be employed to elucidate the detailed three-dimensional arrangement, revealing hydrogen bonding patterns and molecular conformations (Balijapalli et al., 2017).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including condensation with amines, alcohols, or carboxylic acids to form new derivatives with potentially enhanced biological activities. Their reactivity is influenced by the presence of the acetamide group and the heterocyclic rings, which can undergo nucleophilic substitution reactions, oxidation, and reduction processes (Nagase, 1974).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different solvents and conditions. These properties are determined by the compound's molecular structure, particularly the hydrogen bonding capacity and the polarity of the functional groups present.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity towards different reagents, and stability under various conditions, are key to predicting the compound's behavior in chemical reactions and biological systems. For instance, the determination of pKa values of similar compounds helps understand their protonation states in different pH environments, which is critical for their biological activity and solubility (Duran & Canbaz, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11(4-14-6-19-5-12(14)16)13-8-1-2-9-10(3-8)18-7-17-9/h1-3H,4-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLOFZCHYAVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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